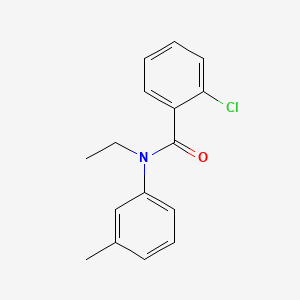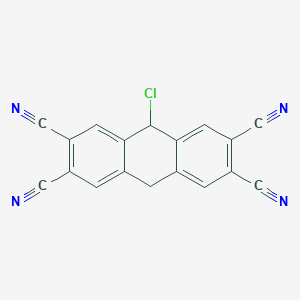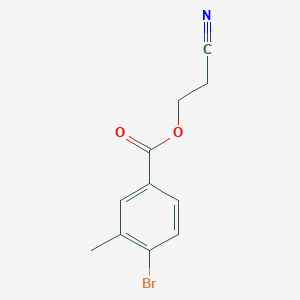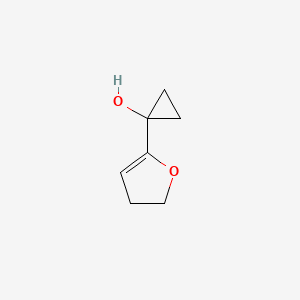
C20H17Cl2N3O6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C20H17Cl2N3O6 chlorinated aromatic amides . This compound is characterized by the presence of two chlorine atoms, multiple aromatic rings, and various functional groups, making it a versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C20H17Cl2N3O6 typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the aromatic core: This involves the reaction of a chlorinated benzene derivative with a suitable amine under controlled conditions to form the aromatic core.
Functional group modifications: Various functional groups are introduced through reactions such as nitration, halogenation, and esterification.
Final assembly: The final step involves coupling the modified aromatic core with other organic fragments to form the complete molecule.
Industrial Production Methods
Industrial production of This compound often employs large-scale organic synthesis techniques. These methods include:
Batch reactors: Used for precise control over reaction conditions.
Continuous flow reactors: Employed for high-throughput production.
Catalysis: Utilization of catalysts to enhance reaction rates and yields.
Analyse Des Réactions Chimiques
Types of Reactions
C20H17Cl2N3O6: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl groups to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Applications De Recherche Scientifique
C20H17Cl2N3O6: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of C20H17Cl2N3O6 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparaison Avec Des Composés Similaires
C20H17Cl2N3O6: can be compared with other chlorinated aromatic amides, such as:
C18H15Cl2N3O4: Similar structure but with fewer functional groups, leading to different reactivity and applications.
The uniqueness of This compound lies in its specific combination of functional groups and molecular size, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H17Cl2N3O6 |
|---|---|
Poids moléculaire |
466.3 g/mol |
Nom IUPAC |
2-[(5S)-3-[2-(2-amino-2-oxoethoxy)phenyl]-5-[(2,4-dichlorophenyl)carbamoyl]-4H-1,2-oxazol-5-yl]acetic acid |
InChI |
InChI=1S/C20H17Cl2N3O6/c21-11-5-6-14(13(22)7-11)24-19(29)20(9-18(27)28)8-15(25-31-20)12-3-1-2-4-16(12)30-10-17(23)26/h1-7H,8-10H2,(H2,23,26)(H,24,29)(H,27,28)/t20-/m0/s1 |
Clé InChI |
KTBYCFBSDLMVOL-FQEVSTJZSA-N |
SMILES isomérique |
C1C(=NO[C@@]1(CC(=O)O)C(=O)NC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3OCC(=O)N |
SMILES canonique |
C1C(=NOC1(CC(=O)O)C(=O)NC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3OCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(morpholin-4-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12627543.png)
![Tert-butyl N-[2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethyl]carbamate](/img/structure/B12627546.png)
![2-Ethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole](/img/structure/B12627547.png)


![N,N-dibenzyl-3-(2,5,5-trimethyl-3,4,4a,10b-tetrahydropyrano[3,2-c]chromen-2-yl)prop-2-yn-1-amine](/img/structure/B12627593.png)
![6-(2,5-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12627597.png)
![2-[4-(Bromomethyl)phenyl]-4-phenylthiazole](/img/structure/B12627599.png)


![8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12627615.png)
![3-(1,3-Benzodioxol-5-yl)-6-(5-phenyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12627617.png)

